![molecular formula C19H19N5O3 B12278004 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12278004.png)
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a combination of oxazole, piperidine, pyridine, and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, including the formation of the oxazole ring, the piperidine ring, and the pyrimidine ring. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®.
Formation of the Piperidine Ring: Piperidine derivatives can be synthesized through various methods, including the hydrogenation of pyridine derivatives.
Formation of the Pyrimidine Ring: Pyrimidine derivatives can be synthesized through condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The piperidine ring can be reduced to form piperidines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) can be used for the oxidation of oxazolines to oxazoles.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring would yield oxazoles, while reduction of the piperidine ring would yield piperidines.
Wissenschaftliche Forschungsanwendungen
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazoles: Similar in structure due to the presence of the oxazole ring.
Imidazoles: Share the heterocyclic structure and are used in similar applications.
Oxadiazoles: Another class of heterocycles with similar chemical properties.
Uniqueness
2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H19N5O3 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C19H19N5O3/c1-13-10-17(23-27-13)18(25)24-8-4-16(5-9-24)26-19-21-11-15(12-22-19)14-2-6-20-7-3-14/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
GHCHHTXTLVAQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-methyl-5-nitro-](/img/structure/B12277934.png)
![Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate](/img/structure/B12277938.png)
![Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester](/img/structure/B12277939.png)

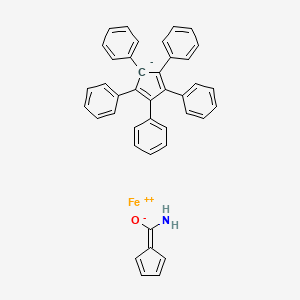
![methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B12277944.png)
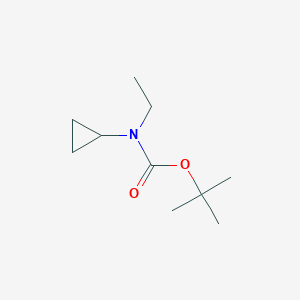
![1-tert-Butyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12277956.png)
![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277972.png)

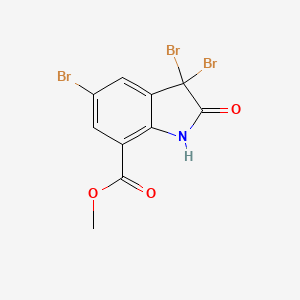
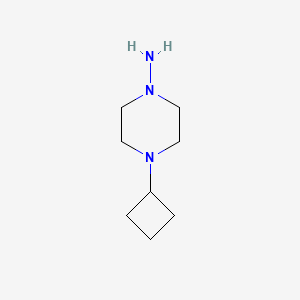
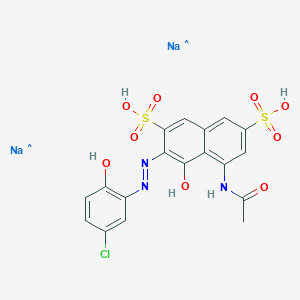
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12277996.png)
